molecular formula C12H15N5O2S B5712417 1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide

1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide

Cat. No. B5712417
M. Wt: 293.35 g/mol
InChI Key: WVRAOHXLZAXNGV-UHFFFAOYSA-N
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Description

1-Ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as EFA, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of EFA involves the inhibition of various enzymes and proteins involved in the growth and survival of cancer cells and the regulation of inflammation. EFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression. By inhibiting these enzymes and proteins, EFA can reduce inflammation and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
EFA has been shown to have various biochemical and physiological effects. Studies have shown that EFA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, EFA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

EFA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, EFA has been shown to have low toxicity and can be used in various cell lines and animal models. However, there are some limitations to using EFA in lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, EFA can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on EFA. One area of research is the development of more stable and potent analogs of EFA. Additionally, research can focus on the optimization of the synthesis method to improve the yield and purity of EFA. Further studies can also explore the potential use of EFA in combination with other therapeutic agents for the treatment of cancer and other diseases. Finally, research can focus on the elucidation of the molecular mechanisms underlying the effects of EFA, which can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, EFA is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. The synthesis of EFA involves several steps, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research can focus on the development of more stable and potent analogs of EFA, optimization of the synthesis method, and elucidation of its molecular mechanisms.

Synthesis Methods

The synthesis of EFA involves the reaction of 2-furylmethylamine with carbon disulfide to form 2-furylmethyl dithiocarbamate. This intermediate is then reacted with ethyl hydrazinecarboxylate to form 1-ethyl-4-(2-furylmethylamino)-1H-pyrazole-5-carboxamide. The final step involves the reaction of this intermediate with thionyl chloride to form EFA.

Scientific Research Applications

EFA has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that EFA has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues. Additionally, EFA has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-ethyl-4-(furan-2-ylmethylcarbamothioylamino)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-2-17-10(11(13)18)9(7-15-17)16-12(20)14-6-8-4-3-5-19-8/h3-5,7H,2,6H2,1H3,(H2,13,18)(H2,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRAOHXLZAXNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NCC2=CC=CO2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1H-pyrazole-5-carboxamide

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